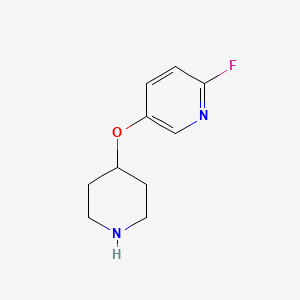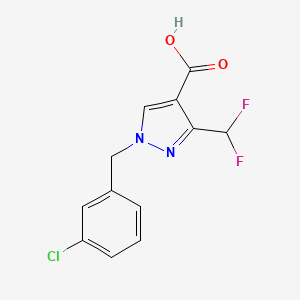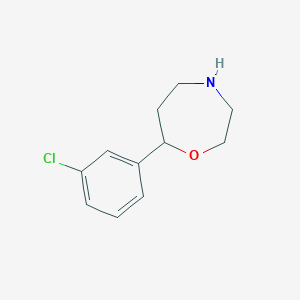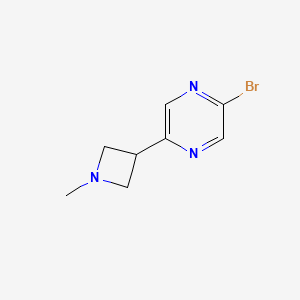![molecular formula C10H19NO B11714232 (3aR,8aR)-8,8-dimethyl-octahydro-2H-furo[3,2-c]azepine](/img/structure/B11714232.png)
(3aR,8aR)-8,8-dimethyl-octahydro-2H-furo[3,2-c]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aR,8aR)-8,8-dimethyl-octahydro-2H-furo[3,2-c]azepine is a bicyclic compound that features a fused ring system consisting of a furan and an azepine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,8aR)-8,8-dimethyl-octahydro-2H-furo[3,2-c]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a furan derivative and an amine, which undergo cyclization in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(3aR,8aR)-8,8-dimethyl-octahydro-2H-furo[3,2-c]azepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azepine ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of substituted azepine derivatives.
Wissenschaftliche Forschungsanwendungen
(3aR,8aR)-8,8-dimethyl-octahydro-2H-furo[3,2-c]azepine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate
- Vanillin acetate
Uniqueness
(3aR,8aR)-8,8-dimethyl-octahydro-2H-furo[3,2-c]azepine is unique due to its fused ring system, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C10H19NO |
|---|---|
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
(3aR,8aR)-8,8-dimethyl-2,3,3a,4,5,6,7,8a-octahydrofuro[3,2-c]azepine |
InChI |
InChI=1S/C10H19NO/c1-10(2)4-5-11-7-8-3-6-12-9(8)10/h8-9,11H,3-7H2,1-2H3/t8-,9-/m1/s1 |
InChI-Schlüssel |
FXRTYWXXXHPBOM-RKDXNWHRSA-N |
Isomerische SMILES |
CC1(CCNC[C@@H]2[C@H]1OCC2)C |
Kanonische SMILES |
CC1(CCNCC2C1OCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-ethylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11714156.png)




![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11714192.png)

![Benzyl 2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethylcarbamate](/img/structure/B11714201.png)

![1,1'-(4-Methylbenzene-1,3-diyl)bis[3-(3-methylphenyl)urea]](/img/structure/B11714211.png)

![3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B11714227.png)

![{[(1E)-2-(pyridin-2-yl)cyclopentylidene]amino}urea](/img/structure/B11714235.png)
